5,6,7,8-Tetrahydroquinoline-3-carboxylic acid
Overview
Description
5,6,7,8-Tetrahydroquinoline-3-carboxylic acid is an organic compound with the molecular formula C10H11NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst to form the tetrahydroquinoline ring system . Another approach involves the reaction of 8-lithio- or 8-magnesio-derivatives of 5,6,7,8-tetrahydroquinoline with carbon dioxide, followed by esterification and subsequent hydrolysis to yield the carboxylic acid .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or selenium dioxide as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, alkylating agents, and other electrophiles/nucleophiles under appropriate conditions
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
5,6,7,8-Tetrahydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific derivatives and their applications .
Comparison with Similar Compounds
5,6,7,8-Tetrahydroquinoxaline: Another heterocyclic compound with similar structural features but different chemical properties.
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities, but with a different mechanism of action.
Uniqueness: 5,6,7,8-Tetrahydroquinoline-3-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8/h5-6H,1-4H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCBJIIKIYQYAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=N2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82345-76-4 | |
Record name | 5,6,7,8-tetrahydroquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological activities reported for derivatives of 5,6,7,8-tetrahydroquinoline-3-carboxylic acid?
A1: Studies have explored the anti-inflammatory and analgesic properties of various this compound derivatives. Specifically, 2-arylamino-5,6,7,8-tetrahydroquinoline-3-carboxamides have shown potential in this area []. Additionally, research has investigated the biological activity of amides and N-arylamidines derived from 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carboxylic acids []. Further research is necessary to fully elucidate their mechanisms of action and therapeutic potential.
Q2: How does the structure of this compound derivatives influence their biological activity?
A2: The structure-activity relationship (SAR) is crucial in understanding the impact of modifications on the biological activity of these compounds. For instance, introducing various substituents at the 2-position of the quinoline ring, such as arylamine groups, chlorine atoms, or alkoxy groups, significantly alters the pharmacological profile [, , , ]. Furthermore, modifications to the carboxylic acid moiety, such as the formation of amides, hydrazides, or N-arylamidines, also influence activity [, ].
Q3: What synthetic approaches are commonly employed to prepare this compound derivatives?
A3: Several synthetic routes have been explored. One approach involves using 2-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylic acid as a key intermediate, which can then be further derivatized []. Another method utilizes 8-benzylidene-2-methyl-5,6,7,8-tetrahydroquinoline-3-carboxylic acid as a starting material for the synthesis of various arylamides [, ]. The specific synthetic strategy employed often depends on the desired substitution pattern and target compound.
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